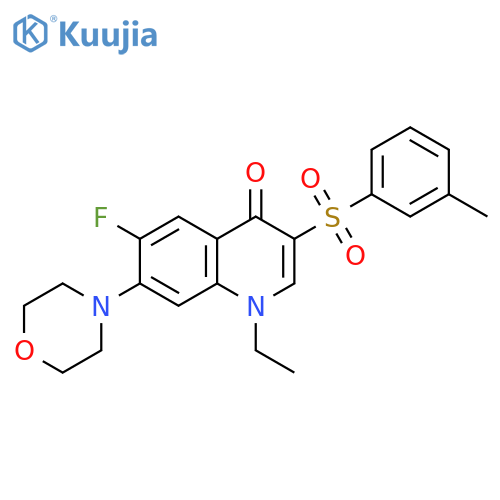Cas no 892784-39-3 (1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one)

892784-39-3 structure
商品名:1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
- AKOS001924272
- F3411-1203
- 1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
- 892784-39-3
- 1-Ethyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-morpholinyl)-4(1H)-quinolinone
-
- インチ: 1S/C22H23FN2O4S/c1-3-24-14-21(30(27,28)16-6-4-5-15(2)11-16)22(26)17-12-18(23)20(13-19(17)24)25-7-9-29-10-8-25/h4-6,11-14H,3,7-10H2,1-2H3
- InChIKey: ZPPYQWJDWZCIRY-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C2=C(C=C(F)C(N3CCOCC3)=C2)C(=O)C(S(C2=CC=CC(C)=C2)(=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 430.13625655g/mol
- どういたいしつりょう: 430.13625655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 775
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 75.3Ų
じっけんとくせい
- 密度みつど: 1.329±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 666.0±55.0 °C(Predicted)
- 酸性度係数(pKa): 0.70±0.20(Predicted)
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3411-1203-3mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1203-5μmol |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1203-15mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1203-1mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1203-5mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1203-2μmol |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1203-2mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1203-4mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1203-30mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 30mg |
$119.0 | 2023-09-10 | ||
| Life Chemicals | F3411-1203-10mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892784-39-3 | 10mg |
$79.0 | 2023-09-10 |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one 関連文献
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
892784-39-3 (1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one) 関連製品
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量